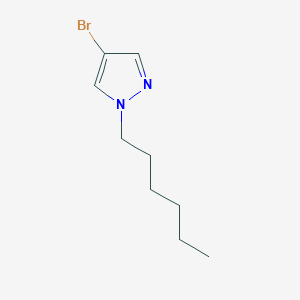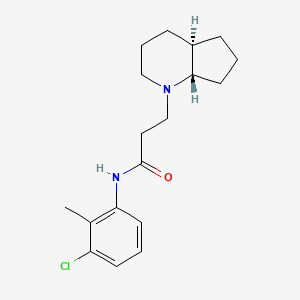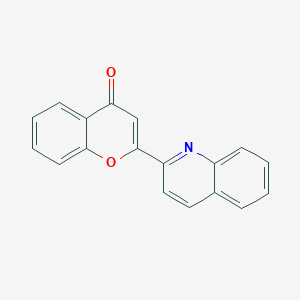
4-(2-Pyridyl)benzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Pyridyl)benzoic acid hydrochloride is an organic compound that features a pyridine ring attached to a benzoic acid moiety. This compound is known for its crystalline solid form, which ranges from white to light grey in color. It is soluble in ethanol and dimethyl sulfoxide but insoluble in water . The compound is widely used in organic synthesis and coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: There are two primary methods for synthesizing 4-(2-Pyridyl)benzoic acid hydrochloride:
Condensation and Oxidation: This method involves the reaction of 2-pyridinecarboxaldehyde with benzoic acid, followed by condensation and oxidation to yield the target compound.
Reaction of Benzoyl Chloride and 2-Pyridine Methanol: This method involves the reaction of benzoyl chloride with 2-pyridine methanol under specific conditions to produce 4-(2-Pyridyl)benzoic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity. The reactions are often carried out in the presence of catalysts and under inert atmospheres to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Pyridyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic rings.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, and nucleophiles
Major Products: The major products formed from these reactions include various substituted pyridylbenzoic acids and their derivatives, which can be further utilized in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
4-(2-Pyridyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(2-Pyridyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and cellular signaling
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Chloropyridin-2-yl)benzoic acid
- 4-(3-Fluoropyridin-2-yl)benzoic acid
- 4-(2-Pyridinyl)benzoic acid
Comparison: 4-(2-Pyridyl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
222986-74-5 |
|---|---|
Molekularformel |
C12H10ClNO2 |
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
4-pyridin-2-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C12H9NO2.ClH/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h1-8H,(H,14,15);1H |
InChI-Schlüssel |
BMVYFDQFGGMZLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)






![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)

![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)



